![molecular formula C15H14Cl2OS B3038644 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol CAS No. 882073-32-7](/img/structure/B3038644.png)
1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol
Descripción general
Descripción
1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol, also known as 4-chloro-N-((4-chlorophenyl)sulfanyl)propanamide, is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid with a molecular weight of 298.7 g/mol. It is soluble in water, methanol and ethanol, and is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
"1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol" and related compounds have been the subject of various synthetic studies. For instance, Abbenante, Hughes, and Prager (1997) described the synthesis of related chlorinated acids, which were identified as weak specific antagonists of GABA at the GABAB receptor. These compounds, including the one , are crucial in exploring receptor antagonist properties in scientific research (Abbenante, Hughes, & Prager, 1997).
Molecular Structure Analysis
Research has also been conducted on the molecular structure and crystallographic analysis of similar compounds. Caracelli et al. (2018) investigated a closely related compound, examining its crystal structure and how it forms supramolecular helical chains. Such studies are significant for understanding the molecular interactions and potential applications in materials science or molecular engineering (Caracelli et al., 2018).
Catalytic Applications
Compounds similar to "1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol" have been studied for their catalytic applications. Sousa, Bernardo, Florindo, and Fernandes (2013) reported on the catalytic activity of oxo-rhenium complexes in alcohol oxidation, using sulfoxide as an oxidant agent. This research highlights the potential use of such compounds in catalytic processes, which is crucial for developing new synthetic methods and industrial applications (Sousa, Bernardo, Florindo, & Fernandes, 2013).
Potential Pharmacological Applications
Although avoiding specific drug use and dosage, it's worth noting that similar compounds have been investigated for potential pharmacological applications. For instance, Karande and Rathi (2017) synthesized derivatives of a related compound and evaluated their anti-inflammatory activity. Such studies contribute to the understanding of the pharmacological potential of these compounds, albeit not directly related to "1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol" (Karande & Rathi, 2017).
Mecanismo De Acción
Mode of Action
The mode of action of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol is currently unknown . The compound’s interaction with its targets and the resulting changes at the cellular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol . These factors may include pH, temperature, and the presence of other molecules in the cellular environment.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2OS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8,15,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQAEIIQLXUDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCSC2=CC=C(C=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196654 | |
| Record name | 4-Chloro-α-[2-[(4-chlorophenyl)thio]ethyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol | |
CAS RN |
882073-32-7 | |
| Record name | 4-Chloro-α-[2-[(4-chlorophenyl)thio]ethyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882073-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-[2-[(4-chlorophenyl)thio]ethyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3038561.png)
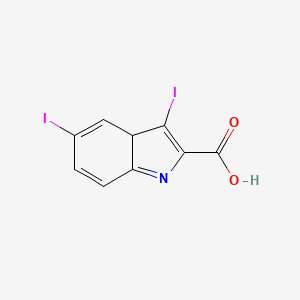
![4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine](/img/structure/B3038565.png)
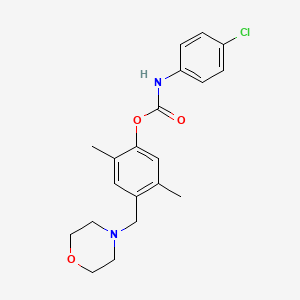
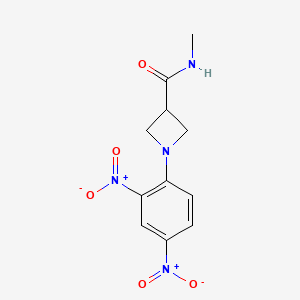
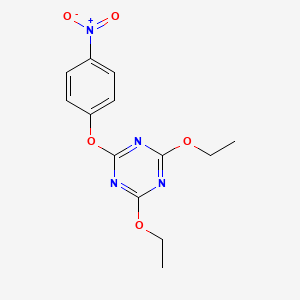
![1'-(4-Chloro-2-nitrobenzenesulfonyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one](/img/structure/B3038573.png)
![3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B3038574.png)
![3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B3038575.png)
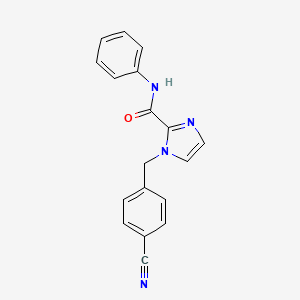
![Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate](/img/structure/B3038577.png)
![Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate](/img/structure/B3038579.png)
![4-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-methylaniline](/img/structure/B3038580.png)
![4-bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline](/img/structure/B3038582.png)